![molecular formula C26H20ClFN4O3S B3006225 N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-26-4](/img/structure/B3006225.png)
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O3S and its molecular weight is 522.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article reviews its biological activity based on various studies and patents, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a unique structure that includes:
- A chlorophenyl moiety
- A fluorophenyl group
- A triazatricyclo framework
- A sulfanyl acetamide linkage
This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research indicates that compounds structurally related to N-(2-chlorophenyl)-2-acetamide derivatives exhibit significant antiviral properties. For example:
- Analogues of chlorophenyl derivatives have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes exceeding 100 and low micromolar potency (IC50 values around 0.27 μM) . This suggests that similar modifications in our compound could enhance antiviral efficacy.
Antitumor Activity
The compound's structural elements may also confer antitumor properties:
- Compounds with hydroxymethyl groups have demonstrated antiproliferative effects in mammalian cells by inhibiting topoisomerase II . Given the presence of a hydroxymethyl group in our compound, it may exhibit similar activity.
The proposed mechanisms for the biological activity of related compounds include:
- Inhibition of Viral Replication : Compounds targeting viral DNA replication processes have been identified .
- Topoisomerase Inhibition : The ability to inhibit topoisomerase enzymes has been linked to antitumor activity .
Data Tables
Activity Type | Reference Compound | IC50 (μM) | Selectivity Index |
---|---|---|---|
Antiviral | Compound 15 | 0.27 | >100 |
Antitumor | Hydroxymethyl Derivative | Not specified | Not specified |
Case Studies
- Adenovirus Inhibition Study : In a study evaluating the antiviral efficacy of chlorophenyl derivatives, compounds showed significant inhibition of HAdV replication with low cytotoxicity in vitro . The promising results suggest that N-(2-chlorophenyl)-2-acetamide derivatives could be explored further for antiviral applications.
- Antiproliferative Effects : Another study on benzopsoralens indicated that modifications in hydroxymethyl groups enhanced their antiproliferative effects against cancer cell lines by inhibiting topoisomerase II . This provides a basis for hypothesizing similar effects for our compound.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing biological activity:
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Formation of the Triazatricyclo Compound : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorophenyl Group : Typically accomplished via electrophilic aromatic substitution reactions.
- Addition of the Hydroxymethyl Group : Often involves using formaldehyde or related reagents.
- Formation of the Sulfanylacetamide Moiety : This can be done through nucleophilic substitution reactions involving thiol and acetamide derivatives.
The unique structure of this compound allows for diverse interactions with biological molecules due to its multiple functional groups.
Chemistry
- Building Block for Complex Molecules : The compound can serve as a precursor in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry.
Biology
- Biochemical Probes : Its unique structure makes it a potential candidate for use as a biochemical probe to study various biological processes and molecular interactions.
Medicine
- Pharmacological Investigations : Research is ongoing to explore its pharmacological properties and potential therapeutic applications. Initial studies suggest it may have anticancer properties due to its structural features that allow interaction with specific biological targets.
Industry
- Material Development : The compound's unique properties may lead to its application in developing new materials with specific characteristics beneficial for industrial use.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3S/c1-14-23-17(15(12-33)11-29-14)10-18-25(35-23)31-24(16-6-2-4-8-20(16)28)32-26(18)36-13-22(34)30-21-9-5-3-7-19(21)27/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEDIHOLHJCAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=CC=C5Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.